Zero Tumor Incidence in Skin Carcinogenesis Assay Versus Hydrogenated PAH Comparators
In a controlled skin-painting study of five polynuclear hydrocarbons in female Swiss mice, 1,2,3,7,8,9-hexahydroanthanthrene (target compound) and 4,5-dihydroanthanthrene were non-carcinogenic (0% tumor incidence). In stark contrast, 5,6-dihydro-7,12-dimethylbenz(a)anthracene induced skin tumors in 50% of animals, and 6,7,8,9,10,12b-hexahydro-3-methylcholanthrene induced tumors in 67% of animals [1]. This dataset directly addresses the safety-in-use question for procurement decisions involving hydrogenated PAHs.
| Evidence Dimension | Skin tumor incidence (carcinomas + papillomas) after repeated dermal application |
|---|---|
| Target Compound Data | 0% tumor incidence (non-carcinogenic) |
| Comparator Or Baseline | 5,6-Dihydro-7,12-dimethylbenz(a)anthracene: 50% tumor incidence; 6,7,8,9,10,12b-Hexahydro-3-methylcholanthrene: 67% tumor incidence |
| Quantified Difference | Absolute reduction of 50–67 percentage points in tumor incidence relative to carcinogenic comparators |
| Conditions | Female Swiss mice, skin painting, repeated application (Garcia et al., 1972) |
Why This Matters
For laboratories handling PAHs, this compound offers a categorically safer profile than methylated or differently hydrogenated PAH analogs that are potent skin carcinogens, reducing personal protective requirements and ethical review burdens.
- [1] Lijinsky, W., & Garcia, H. (1972). Skin carcinogenesis tests of hydrogenated derivatives of anthanthrene and other polynuclear hydrocarbons. Zeitschrift für Krebsforschung und Klinische Onkologie, 77(3), 226–230. https://doi.org/10.1007/BF02570688 View Source
